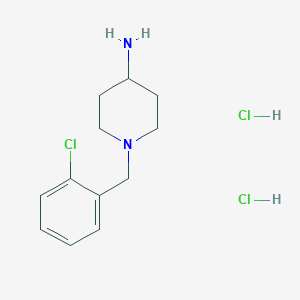
1-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H19Cl3N2 . It has an average mass of 297.652 Da and a monoisotopic mass of 296.061371 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a benzyl group at the 4-position .Applications De Recherche Scientifique
Crystal Structure and Theoretical Studies
A study by Kumar et al. (2020) demonstrated the preparation of a closely related compound, (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, via a greener, solvent-free microwave irradiation technique. This approach, using a ZnFe2O4 catalyst, yielded better results and provided insights into the crystal structure of the compound through single crystal X-ray diffraction. The orthorhombic system with P21 space group was identified, and density functional theory (DFT) was utilized for theoretical calculations, emphasizing the compound's structural properties and potential applications in material science (Kumar et al., 2020).
Synthesis and Pharmacological Properties
Grinev et al. (2004) explored the synthesis and pharmacological properties of 2-aminomethyl derivatives of benzofuran, which included derivatives similar to 1-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride. Their research detailed the chemical synthesis process and provided a foundation for further pharmacological exploration, excluding direct drug usage and side effects but focusing on chemical synthesis techniques and potential pharmacological applications (Grinev et al., 2004).
Antimicrobial Activity
Vinaya et al. (2009) studied the antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens affecting tomato plants. Their work highlighted the structure-activity relationship, indicating how substitutions on the benzhydryl ring and sulfonamide ring influenced antibacterial activity. This research underlines the compound's potential in agricultural applications, specifically in combating plant pathogens (Vinaya et al., 2009).
High-Yielding Syntheses
Mapes and Mani (2007) reported a high-yielding synthesis method for 1-piperidin-4-yl-substituted butyro- and valerolactams, starting with 1-benzyl-4-piperidone. Their approach, which involves a tandem reductive amination−lactamization using sodium triacetoxyborohydride, presents an efficient synthesis pathway for pharmaceutical building blocks, showcasing the compound's versatility in drug development and material science (Mapes and Mani, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.2ClH/c13-12-4-2-1-3-10(12)9-15-7-5-11(14)6-8-15;;/h1-4,11H,5-9,14H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWGOBAIJJFGPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=CC=C2Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

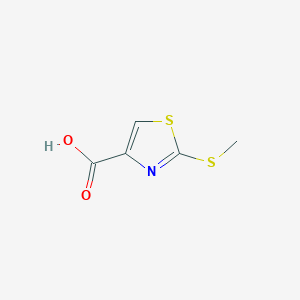
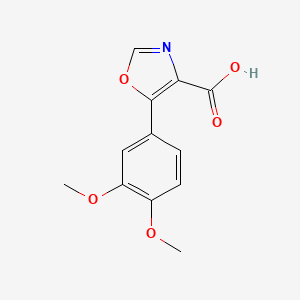
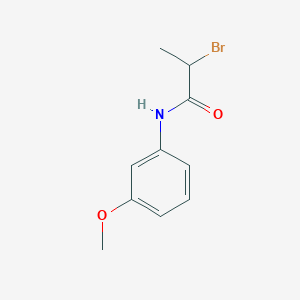
![[3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B1344502.png)
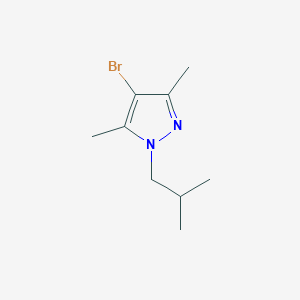
![2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid](/img/structure/B1344505.png)

![6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344510.png)

![3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1344514.png)
![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1344515.png)
![2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344516.png)
![2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344517.png)
